![molecular formula C9H20GeSi B14412796 Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane CAS No. 80869-24-5](/img/structure/B14412796.png)
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane is an organosilicon compound that features both silicon and germanium atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethylgermyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle the reactive intermediates and products.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrides or other reduced forms of the compound.
Substitution: The silicon and germanium atoms can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or germoxides, while reduction could produce silanes or germyl hydrides.
Applications De Recherche Scientifique
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon and organogermanium compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane exerts its effects involves interactions with various molecular targets. The silicon and germanium atoms can form stable bonds with other elements, facilitating the formation of complex structures. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: This compound is similar in structure but lacks the germanium atom. It is used in organic synthesis and as a precursor for other organosilicon compounds.
Trimethylgermylacetylene: Similar to Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane but without the silicon atom. It is used in the synthesis of organogermanium compounds.
Uniqueness
This compound is unique due to the presence of both silicon and germanium atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only silicon or germanium.
Propriétés
Numéro CAS |
80869-24-5 |
|---|---|
Formule moléculaire |
C9H20GeSi |
Poids moléculaire |
228.97 g/mol |
Nom IUPAC |
trimethyl(3-trimethylgermylprop-2-ynyl)silane |
InChI |
InChI=1S/C9H20GeSi/c1-10(2,3)8-7-9-11(4,5)6/h9H2,1-6H3 |
Clé InChI |
LFPQQNLXRRTORE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC#C[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)


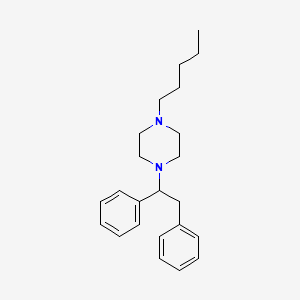
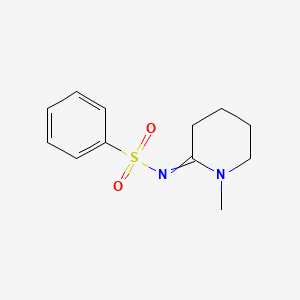
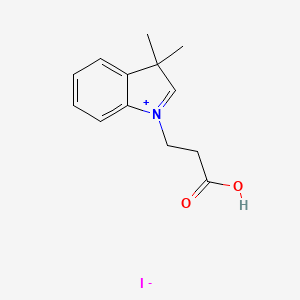

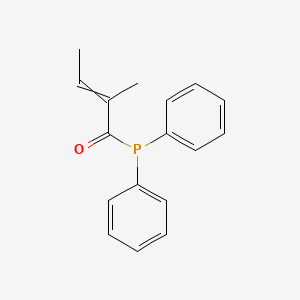
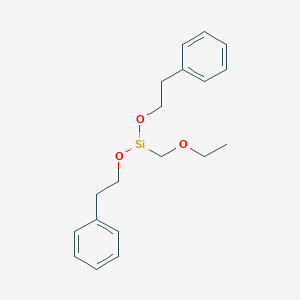
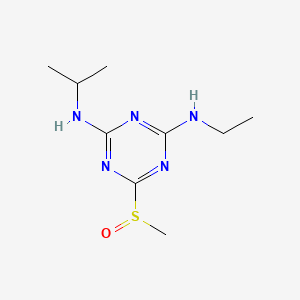
phosphanium chloride](/img/structure/B14412765.png)
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)

![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
